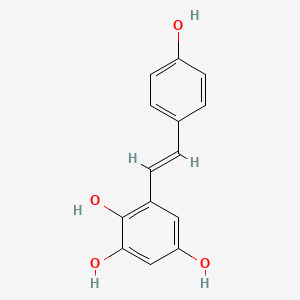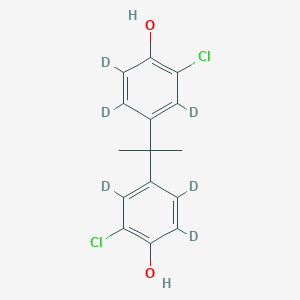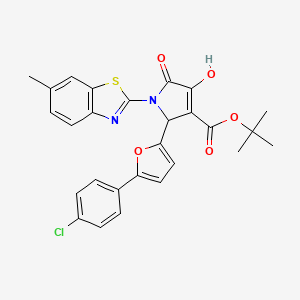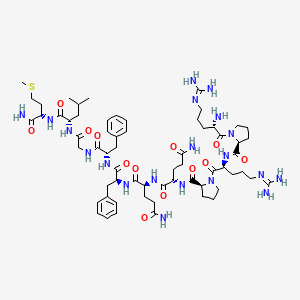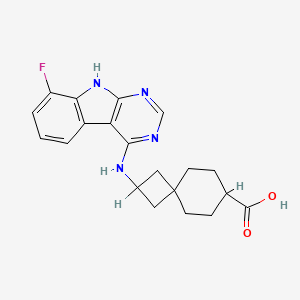![molecular formula C19H32ClNO B12389779 [(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a 4-octylphenyl group and a methanol moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 4-Octylphenyl Group:
Attachment of the Methanol Moiety: The methanol group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
類似化合物との比較
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride can be compared with other similar compounds, such as:
[(2S,3R)-3-(4-hexylphenyl)pyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with a shorter alkyl chain.
[(2S,3R)-3-(4-decylphenyl)pyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with a longer alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its physical and chemical properties, as well as its interactions with biological targets.
特性
分子式 |
C19H32ClNO |
|---|---|
分子量 |
325.9 g/mol |
IUPAC名 |
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-20-19(18)15-21;/h9-12,18-21H,2-8,13-15H2,1H3;1H/t18-,19-;/m1./s1 |
InChIキー |
QJRPLIVTEDTSKX-STYNFMPRSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)[C@H]2CCN[C@@H]2CO.Cl |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2CCNC2CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)

![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)
